![molecular formula C9H11N5O B2595388 2-methyl-N-(7H-purin-6-yl)propanamide CAS No. 109153-46-0](/img/structure/B2595388.png)
2-methyl-N-(7H-purin-6-yl)propanamide
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Description
“2-methyl-N-(7H-purin-6-yl)propanamide” is a chemical compound with the molecular formula C9H11N5O . It is also known by other names such as “N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide” and "Propanamide, N-(6,7-dihydro-6-oxo-1H-purin-2-yl)-2-methyl-" .
Molecular Structure Analysis
The molecular structure of “2-methyl-N-(7H-purin-6-yl)propanamide” consists of a purine ring attached to a propanamide group . The 3D structure of the molecule can be viewed using specialized software or online databases .Chemical Reactions Analysis
Specific information on the chemical reactions involving “2-methyl-N-(7H-purin-6-yl)propanamide” was not found in the available resources. The reactivity of this compound would depend on various factors including the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
“2-methyl-N-(7H-purin-6-yl)propanamide” is a compound with the molecular formula C9H11N5O and a molecular weight of 205.221. Other physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific conditions and may be available in specialized chemical databases .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-methyl-N-(7H-purin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-5(2)9(15)14-8-6-7(11-3-10-6)12-4-13-8/h3-5H,1-2H3,(H2,10,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOFOLUDHBUBKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=NC2=C1NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(7H-purin-6-yl)propanamide |
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